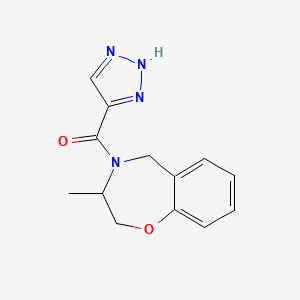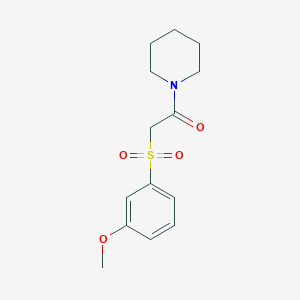
2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone is an organic compound that features a piperidine ring, a sulfonyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone typically involves the reaction of 3-methoxybenzenesulfonyl chloride with piperidine under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include 3-methoxybenzenesulfonyl chloride, piperidine, and a suitable base such as sodium hydroxide or potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Hydroxyphenyl)sulfonyl-1-piperidin-1-ylethanone.
Reduction: Formation of 2-(3-Methoxyphenyl)thio-1-piperidin-1-ylethanone.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone
- 2-(3-Methoxyphenyl)thio-1-piperidin-1-ylethanone
- 2-(3-Hydroxyphenyl)sulfonyl-1-piperidin-1-ylethanone
Uniqueness
2-(3-Methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the sulfonyl group and the piperidine ring also contributes to its distinct properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)sulfonyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-19-12-6-5-7-13(10-12)20(17,18)11-14(16)15-8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOUCBGAFHPWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
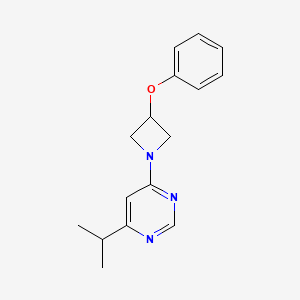
![4-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7413241.png)
![2-[4-(1H-imidazol-2-yl)piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B7413245.png)
![1-(1-Benzylpiperidin-4-yl)-3-[(6-methoxypyridin-2-yl)methyl]-1-methylurea](/img/structure/B7413250.png)
![N-[2-(dimethylamino)ethyl]-6-methyl-2-(methylamino)-N-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7413251.png)
![N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-4,5-dimethylthiophene-2-sulfonamide](/img/structure/B7413254.png)
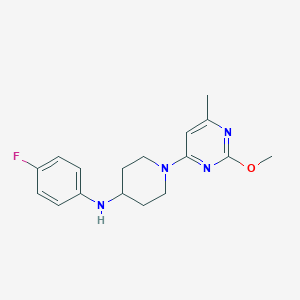
![2,2-dimethyl-N-[1-[3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide](/img/structure/B7413267.png)
![2-[2-(2,6-Dimethylmorpholin-4-yl)sulfonylethylamino]pyridine-3-carboxylic acid](/img/structure/B7413270.png)
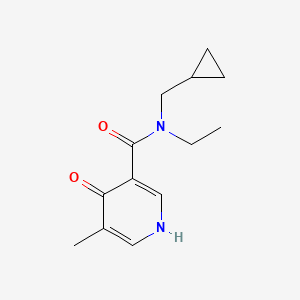
![6-[2-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]ethyl]pyridine-2-carboxylic acid](/img/structure/B7413291.png)
![6-[2-[(2-Fluorophenyl)methylsulfonylamino]ethyl]pyridine-2-carboxylic acid](/img/structure/B7413295.png)
![6-[2-[(1,3,5-Trimethylpyrazol-4-yl)sulfonylamino]ethyl]pyridine-2-carboxylic acid](/img/structure/B7413303.png)
